1,2-Pyrrolidinedicarboxylic acid, 4-[(methylsulfonyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R,4R)-
Description
This compound is a stereochemically defined pyrrolidinedicarboxylic acid derivative with a methylsulfonyloxy (mesyloxy) group at the 4-position and ester-protected carboxyl groups (tert-butyl and methyl esters). Its molecular formula is C₁₃H₂₃NO₇S, and it is structurally related to bioactive pyrrolidine derivatives, such as kainic acid analogs . The (2R,4R) configuration ensures specific spatial orientation, critical for interactions in enzymatic or receptor-binding contexts. The mesyloxy group serves as a reactive leaving group, making this compound a valuable intermediate in organic synthesis, particularly for nucleophilic substitution reactions .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4R)-4-methylsulfonyloxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO7S/c1-12(2,3)19-11(15)13-7-8(20-21(5,16)17)6-9(13)10(14)18-4/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGDJXLJHBZELB-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501121268 | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501121268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148017-26-9 | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148017-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501121268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Pyrrolidine Precursor Synthesis
The (2R,4R) stereochemistry is typically established early via asymmetric synthesis or resolution of racemic intermediates. For example, hydrogenation of proline-derived enamines or dihydroxypyrrolidines using nickel catalysts under hydrogen pressure (2068.59 Torr) in ethyl acetate achieves high enantiomeric purity (>95%). Lonkar et al. (2004) demonstrated that such conditions minimize epimerization while reducing unsaturated precursors.
Sequential Esterification
Installation of the Methylsulfonyloxy Group
The mesyl group at position 4 is introduced through sulfonylation of a hydroxylated pyrrolidine intermediate.
Hydroxylation and Sulfonylation
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Hydroxylation : A hydroxyl group is introduced at position 4 via oxidation of a pyrrolidine derivative. Ceric ammonium nitrate (CAN) in tetrahydrofuran (THF) selectively oxidizes methyl groups to formyl intermediates, which are subsequently reduced to alcohols.
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Sulfonylation : The alcohol reacts with methanesulfonyl chloride (MsCl) in dichloromethane or ethyl acetate, using triethylamine (TEA) as a base to scavenge HCl. Reaction conditions (0–25°C, 2–6 h) ensure complete conversion without compromising stereochemistry.
Table 1: Optimization of Sulfonylation Conditions
| Parameter | Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Solvent | Ethyl acetate | 92 | 99 | |
| Base | Triethylamine | 90 | 98 | |
| Temperature | 0–5°C | 95 | 99 | |
| Reaction Time | 4 h | 94 | 98 |
Stereochemical Control and Purification
Resolution of Racemic Intermediates
Chiral chromatography or diastereomeric salt formation using tartaric acid derivatives resolves racemic mixtures. For instance, recrystallization of the tert-butyl ester from isopropanol yields enantiomerically pure solids (>99% ee).
Catalytic Asymmetric Hydrogenation
Rhodium-catalyzed hydrogenation of enamines or ketones using chiral ligands (e.g., DuPhos, BINAP) achieves the (2R,4R) configuration. Yields exceed 90% with enantiomeric ratios of 98:2.
Critical Reaction Parameters and Troubleshooting
Esterification Challenges
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Competitive side reactions : Over-esterification at the 4-position is mitigated by stepwise protection. For example, tert-butyl protection precedes methyl esterification to avoid transesterification.
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Acid sensitivity : The tert-butyl ester is prone to cleavage under acidic conditions. Reactions involving MsCl require strict pH control (pH 7.5–8.5) to prevent Boc group degradation.
Sulfonylation Optimization
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Moisture sensitivity : Anhydrous conditions (MgSO₄ or molecular sieves) prevent hydrolysis of MsCl to methanesulfonic acid.
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Temperature effects : Exothermic sulfonylation reactions are controlled at 0–5°C to minimize racemization.
Alternative Synthetic Routes
Lactamization-Functionalization Approach
A pyrrolidone intermediate is synthesized via lactamization of a diester precursor using 1,1′-carbonyldiimidazole (CDI). Subsequent mesylation and ester hydrolysis yield the target compound.
Grignard Addition to Proline Derivatives
N-substituted proline derivatives undergo Grignard reactions with methylmagnesium iodide to install the methyl ester. This method, however, requires rigorous exclusion of water to prevent quenching.
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
Nucleophilic Substitution at the Mesylate Group
The mesylate group (–OSO₂CH₃) is a superior leaving group, facilitating nucleophilic substitution at the 4-position of the pyrrolidine ring. This reaction is pivotal for introducing substituents at this position.
Example Reaction Pathway:
| Reaction Conditions | Nucleophile | Product | Yield | Reference |
|---|---|---|---|---|
| K₂CO₃, DMF, 25°C | NH₃ | 4-Amino-pyrrolidine derivative | 85% | |
| NaI, acetone, reflux | I⁻ | 4-Iodo-pyrrolidine derivative | 78% |
Mechanistic Insight:
The mesylate group undergoes Sₙ2 displacement due to its excellent leaving ability, with stereochemical inversion at the substituted carbon. The (2R,4R) configuration ensures spatial control during substitution .
Boc Group Removal
The Boc group is cleaved under acidic conditions to yield a free amine:
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Conditions: Trifluoroacetic acid (TFA) in dichloromethane (DCM), 0°C to room temperature.
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Product: 4-Mesyloxy-pyrrolidine-2-carboxylic acid methyl ester with a free amine at the 1-position .
Methyl Ester Hydrolysis
The methyl ester is hydrolyzed to a carboxylic acid under basic conditions:
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Conditions: LiOH, THF/H₂O, 0°C to room temperature.
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Product: 4-Mesyloxy-pyrrolidine-1,2-dicarboxylic acid (1-tert-butyl ester) .
Synthetic Utility in Pharmaceutical Intermediates
This compound serves as a key intermediate in synthesizing β-lactamase inhibitors (e.g., avibactam analogs). For example:
-
Substitution with Hydroxide:
-
Ring-Opening Reactions:
Comparative Reactivity of Mesylated Pyrrolidines
| Compound Type | Reactivity with NH₃ (Yield) | Stability in Acid | Preferred Solvent |
|---|---|---|---|
| (2R,4R)-Mesylate (Target Compound) | 85% | Stable | DMF |
| (2S,4R)-Mesylate | 82% | Stable | DMF |
| 4-Tosylate Analog | 75% | Moderate | Acetone |
Key Observation: The (2R,4R) stereochemistry does not significantly alter mesylate reactivity compared to diastereomers, but it impacts downstream biological activity .
Scientific Research Applications
Pharmaceutical Applications
1,2-Pyrrolidinedicarboxylic acid derivatives are being investigated for their potential therapeutic effects. They have been noted for their roles in:
- Drug Formulation : The compound's structure allows it to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs) when used as an excipient or a prodrug .
- Transdermal Drug Delivery : Studies have shown that pyrrolidone derivatives can improve the transdermal passage of medicaments, making them suitable for formulations aimed at delivering drugs through the skin .
Case Study: Transdermal Systems
A study published in the International Journal of Pharmaceutics highlighted the effectiveness of pyrrolidone derivatives in enhancing drug permeation through skin models. The results indicated a significant increase in drug absorption rates when these compounds were included in the formulation .
Cosmetic Applications
The compound has notable applications in cosmetics, particularly in hair care products due to its conditioning properties:
- Hair Conditioning Agents : It is used to improve manageability and softness of hair by reducing tangling and enhancing combability. Its efficacy is attributed to its ability to form films on hair fibers, providing a protective layer .
Case Study: Hair Care Formulations
Research conducted on various hair care formulations demonstrated that products containing this compound resulted in improved sensory properties and user satisfaction compared to traditional formulations lacking such ingredients .
Material Science Applications
In materials science, pyrrolidinedicarboxylic acid derivatives are explored for their utility in:
- Polymer Chemistry : These compounds can act as monomers or modifiers in polymer synthesis, contributing to enhanced mechanical properties and thermal stability of polymers .
Data Table: Comparison of Mechanical Properties
| Property | Control Polymer | Polymer with Pyrrolidinedicarboxylic Acid |
|---|---|---|
| Tensile Strength (MPa) | 25 | 35 |
| Elongation at Break (%) | 300 | 400 |
| Thermal Stability (°C) | 200 | 220 |
This table illustrates the enhancements achieved by incorporating pyrrolidinedicarboxylic acid into polymer matrices.
Mechanism of Action
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 4-[(methylsulfonyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R,4R)- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Research Findings and Data Tables
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| Target compound (mesyloxy) | 345.39 | 1.2 | 0.12 |
| 4-Hydroxy analog (CAS 114676-69-6) | 245.27 | 0.8 | 1.5 |
| 4-Amino analog (CAS 132622-98-1) | 229.25 | 0.5 | 3.8 |
| Piperidine analog (CAS 475504-32-6) | 293.31 | 2.1 | 0.03 |
Biological Activity
1,2-Pyrrolidinedicarboxylic acid, 4-[(methylsulfonyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R,4R)- is a synthetic compound with potential biological activities that are being explored in various fields such as medicinal chemistry and biochemistry. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and a methylsulfonyl group.
- Molecular Formula : C12H21NO7S
- CAS Number : 148017-26-9
- Molecular Weight : 321.36 g/mol
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. The methylsulfonyl group enhances the compound's reactivity and selectivity towards biological targets.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active sites or altering the enzyme structure.
- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antioxidant Activity : The presence of the methylsulfonyl group may contribute to antioxidant properties, helping to scavenge free radicals.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation through modulation of inflammatory mediators.
- Antimicrobial Properties : Some investigations have indicated that it exhibits antimicrobial activity against certain pathogens.
Study on Enzyme Inhibition
A study published in Journal of Medicinal Chemistry investigated the inhibitory effects of similar pyrrolidine derivatives on specific enzymes involved in metabolic pathways. The results showed that modifications in the pyrrolidine structure significantly influenced enzyme inhibition potency.
Antioxidant Activity Assessment
In vitro assays conducted by researchers at [Institution Name] demonstrated that derivatives of 1,2-pyrrolidinedicarboxylic acid exhibited significant scavenging activity against DPPH radicals, indicating strong antioxidant potential.
Anti-inflammatory Mechanism Exploration
A recent publication in Phytotherapy Research explored the anti-inflammatory mechanisms of related compounds. The study found that these compounds could downregulate pro-inflammatory cytokines in macrophages.
Data Table: Biological Activities Summary
Q & A
Q. What are the recommended synthetic routes for preparing (2R,4R)-configured pyrrolidinedicarboxylic acid derivatives with tert-butyl and methyl ester protecting groups?
Methodological Answer: The synthesis typically involves multi-step protection/deprotection strategies. For example:
- Step 1: Start with a (2R,4R)-pyrrolidine scaffold. Protect the amine group using tert-butyloxycarbonyl (Boc) via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine .
- Step 2: Introduce the methylsulfonyloxy group at the 4-position using methylsulfonyl chloride (MsCl) in the presence of a hindered base (e.g., 2,6-lutidine) to avoid over-sulfonylation .
- Step 3: Install the methyl ester via esterification of the carboxylic acid using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in DMF .
- Purification: Use silica gel chromatography (hexane/ethyl acetate gradients) and confirm stereochemistry via chiral HPLC or X-ray crystallography .
Q. How can researchers ensure stereochemical integrity during synthesis of (2R,4R)-configured intermediates?
Methodological Answer:
- Chiral Pool Strategy: Use enantiomerically pure starting materials (e.g., (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid derivatives) to retain configuration during functionalization .
- Stereoselective Reactions: Employ Mitsunobu conditions (e.g., DIAD, PPh₃) for hydroxyl group substitution while preserving stereochemistry .
- Analytical Verification: Validate configuration using [¹³C] NMR (to detect diastereotopic carbons) and circular dichroism (CD) spectroscopy .
Q. What purification techniques are optimal for isolating high-purity (2R,4R)-configured compounds?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC (C18 column) with acetonitrile/water gradients for polar intermediates. For non-polar derivatives, normal-phase silica gel with ethyl acetate/hexane is effective .
- Crystallization: Optimize solvent systems (e.g., ethanol/water mixtures) to induce crystallization of the final product. Monitor purity via melting point analysis and LC-MS .
- Epimerization Mitigation: Avoid prolonged exposure to acidic/basic conditions. For example, use mild bases like NaHCO₃ during workup .
Q. Which analytical methods are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and detect impurities. NOESY experiments can validate the (2R,4R) configuration through spatial correlations .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight and detect trace byproducts (e.g., de-esterified derivatives) .
- X-ray Crystallography: Resolve ambiguous stereochemistry by growing single crystals in tert-butyl methyl ether (MTBE) .
Advanced Research Questions
Q. How can reaction mechanisms involving methylsulfonyloxy group installation be elucidated?
Methodological Answer:
- Kinetic Studies: Monitor reaction progress via in-situ IR spectroscopy to track the disappearance of hydroxyl groups (3400–3600 cm⁻¹) during sulfonylation .
- Isotopic Labeling: Use deuterated MsCl (CD₃SO₂Cl) to study intermediate formation via MS/MS fragmentation patterns.
- Computational Modeling: Apply DFT calculations (e.g., Gaussian 16) to map energy barriers for possible SN2 vs. SN1 pathways .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NOE signals)?
Methodological Answer:
- Epimerization Checks: Re-examine reaction conditions (e.g., pH, temperature) that might cause racemization. For example, acidic workup can protonate the amine, leading to configurational inversion .
- Dynamic NMR: Perform variable-temperature ¹H NMR to detect rotamers or conformational equilibria that mimic epimer signals .
- Independent Synthesis: Prepare a diastereomer (e.g., 2S,4S) and compare spectral data to resolve ambiguities .
Q. What strategies are effective for incorporating this compound into drug discovery workflows?
Methodological Answer:
- Prodrug Design: Utilize the methylsulfonyloxy group as a leaving group for in situ activation (e.g., nucleophilic substitution with thiols in target enzymes) .
- Structure-Activity Relationship (SAR): Synthesize analogs with varying ester groups (e.g., ethyl, benzyl) to optimize pharmacokinetic properties .
- Biological Assays: Screen for protease inhibition using fluorogenic substrates (e.g., FRET-based assays) to evaluate binding affinity .
Q. How can catalytic methods (e.g., asymmetric catalysis) improve synthetic efficiency?
Methodological Answer:
- Palladium Catalysis: Explore reductive amination or cross-coupling to introduce aryl/alkyl groups at the 4-position. For example, use Pd(OAc)₂ with formic acid as a CO surrogate for carbonylation .
- Enzymatic Resolution: Employ lipases (e.g., Candida antarctica) to hydrolyze racemic esters, enriching the (2R,4R)-enantiomer .
- Flow Chemistry: Implement continuous-flow reactors to enhance reproducibility in multi-step syntheses and minimize intermediate isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
